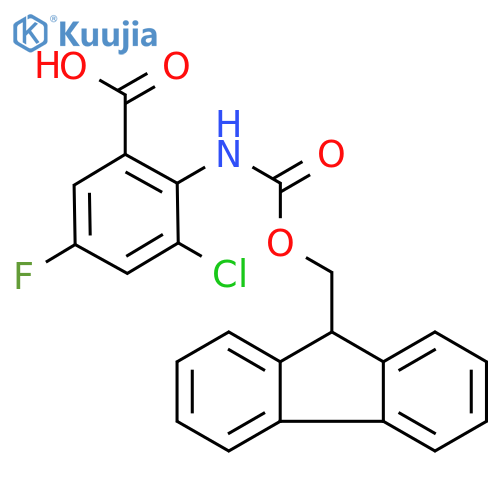Cas no 2243521-23-3 (2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chloro-5-fluorobenzoic acid)

2243521-23-3 structure
商品名:2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chloro-5-fluorobenzoic acid
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chloro-5-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chloro-5-fluorobenzoic acid
- EN300-650419
- 3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid
- 2243521-23-3
-
- インチ: 1S/C22H15ClFNO4/c23-19-10-12(24)9-17(21(26)27)20(19)25-22(28)29-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11H2,(H,25,28)(H,26,27)
- InChIKey: MOEDEMBBIZOUHA-UHFFFAOYSA-N
- ほほえんだ: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(=O)NC1C(=CC(F)=CC=1C(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 411.0673638g/mol
- どういたいしつりょう: 411.0673638g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 598
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 75.6Ų
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chloro-5-fluorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-650419-0.25g |
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid |
2243521-23-3 | 95.0% | 0.25g |
$1104.0 | 2025-03-14 | |
| Enamine | EN300-650419-0.05g |
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid |
2243521-23-3 | 95.0% | 0.05g |
$1008.0 | 2025-03-14 | |
| Enamine | EN300-650419-5.0g |
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid |
2243521-23-3 | 95.0% | 5.0g |
$3479.0 | 2025-03-14 | |
| Enamine | EN300-650419-2.5g |
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid |
2243521-23-3 | 95.0% | 2.5g |
$2351.0 | 2025-03-14 | |
| Enamine | EN300-650419-0.1g |
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid |
2243521-23-3 | 95.0% | 0.1g |
$1056.0 | 2025-03-14 | |
| Enamine | EN300-650419-0.5g |
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid |
2243521-23-3 | 95.0% | 0.5g |
$1152.0 | 2025-03-14 | |
| Enamine | EN300-650419-1.0g |
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid |
2243521-23-3 | 95.0% | 1.0g |
$1200.0 | 2025-03-14 | |
| Enamine | EN300-650419-10.0g |
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid |
2243521-23-3 | 95.0% | 10.0g |
$5159.0 | 2025-03-14 |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chloro-5-fluorobenzoic acid 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
2243521-23-3 (2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chloro-5-fluorobenzoic acid) 関連製品
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
